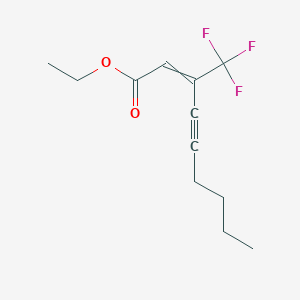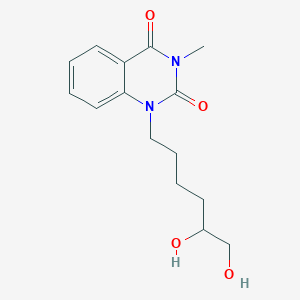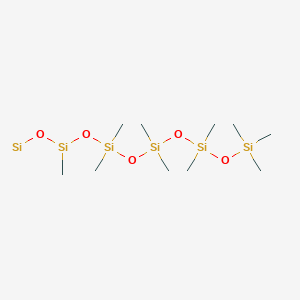
1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene is an organic compound with the molecular formula C9H15BrO2. It is a derivative of cyclohexene, where a bromine atom and a dimethoxymethyl group are attached to the cyclohexene ring. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which selectively brominates the allylic position of cyclohexene . The subsequent introduction of the dimethoxymethyl group can be achieved through a reaction with formaldehyde dimethyl acetal under acidic conditions .
Industrial Production Methods
While specific industrial production methods for 1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form cyclohexadienes.
Oxidation Reactions: The dimethoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, and amines are common nucleophiles used in substitution reactions.
Bases: Strong bases like potassium tert-butoxide are used in elimination reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Major Products
Substitution: Formation of alcohols or ethers.
Elimination: Formation of cyclohexadienes.
Oxidation: Formation of aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development due to its reactivity and ability to form various derivatives.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The dimethoxymethyl group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-(bromomethyl)cyclohexene: Similar structure but with two bromine atoms.
1-Bromo-2-(methoxymethyl)cyclohexene: Similar structure but with one methoxy group.
Uniqueness
1-Bromo-2-(dimethoxymethyl)cyclohex-1-ene is unique due to the presence of both a bromine atom and a dimethoxymethyl group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
138690-67-2 |
|---|---|
Fórmula molecular |
C9H15BrO2 |
Peso molecular |
235.12 g/mol |
Nombre IUPAC |
1-bromo-2-(dimethoxymethyl)cyclohexene |
InChI |
InChI=1S/C9H15BrO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h9H,3-6H2,1-2H3 |
Clave InChI |
JINGOBJRFNFEOT-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=C(CCCC1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


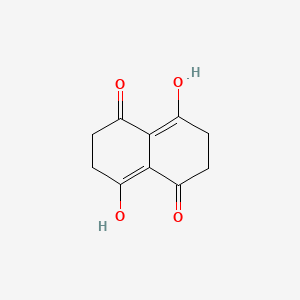
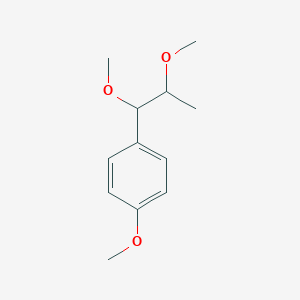
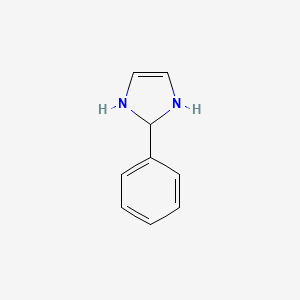
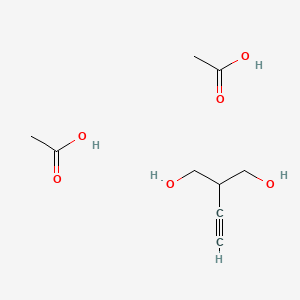
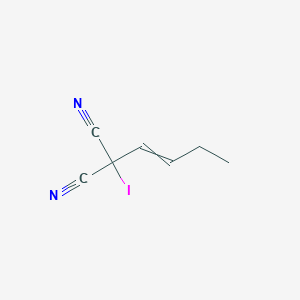
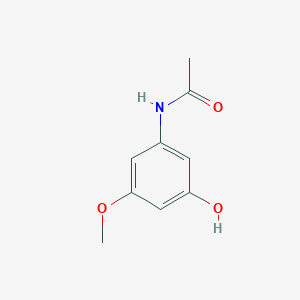
![2-[4-[4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]but-2-enoxy]phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14264440.png)
![5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole](/img/structure/B14264447.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole]](/img/structure/B14264457.png)


